Indalpine

概要

説明

Indalpine (INN, BAN; brand name Upstène; developmental code name LM-5008) is a selective serotonin reuptake inhibitor (SSRI) class drug that was briefly marketed . It was discovered in 1977 by the pharmacologists Le Fur and Uzan at Pharmuka, a small French pharmaceutical firm .

Molecular Structure Analysis

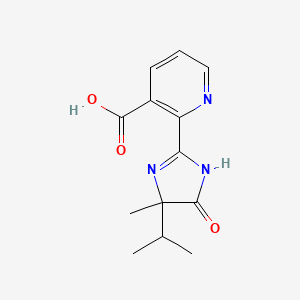

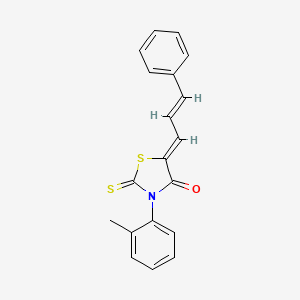

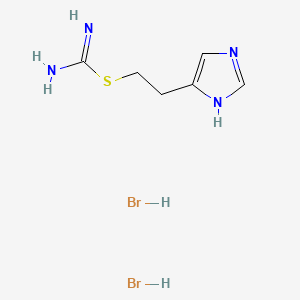

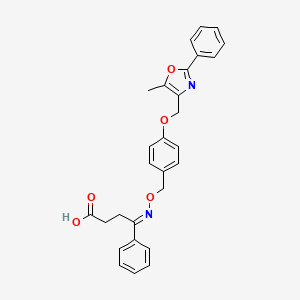

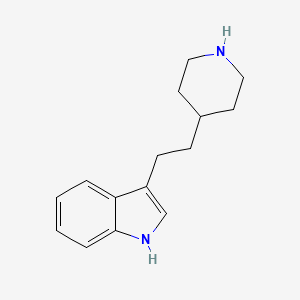

The molecular formula of Indalpine is C15H20N2 . The average mass is 228.333 Da and the monoisotopic mass is 228.162643 Da .

科学的研究の応用

Antidepressant

Indalpine is a selective serotonin reuptake inhibitor (SSRI) class drug that was briefly marketed . It was discovered in 1977 by the pharmacologists Le Fur and Uzan at Pharmuka . It was particularly used as an antidepressant . The ma for the clinician was “is the drug an effective and safe antidepressant in clinical practice” .

Serotonin Uptake Inhibition

Indalpine is known as a new serotonin uptake inhibitor . It affects the uptake and release of the monoamine neurotransmitter serotonin (5-hydroxytryptamine, or 5HT) in the therapeutic effects of the available tricyclic and MAOI class antidepressants .

Anticholinergic Effects Reduction

Many of the currently available antidepressant drugs produce unwanted anticholinergic effects . Indalpine was developed to reduce these effects, which range from minor effects such as blurred vision and dryness of the mouth to urinary retention and exacerbation of glaucoma .

Treatment of Depression

The studies led to widespread recognition of a serotonin hypothesis of depression, contradicting theories that promoted the role of norepinephrine . Indalpine was used in the treatment of depression .

Clinical Trials

With FDA approval of Pharmuka’s IND submission to conduct clinical studies with indalpine, the first clinical trials with these drugs in depressed outpatients in the U.S. were carried out .

Basis for Newer Drugs

While Indalpine was taken off the market due to reported association with hematological effects , it served as a basis for the development of newer drugs. Its fate led to the halt of research and development relating to the 2 other 4-alkyl-piperidine derivatives developed by Pharmuka .

作用機序

Target of Action

Indalpine is a selective serotonin reuptake inhibitor (SSRI) class drug . Its primary target is the serotonin transporter (SERT) , which is responsible for the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, Indalpine increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Mode of Action

Indalpine binds to the serotonin transporter, blocking the reuptake of serotonin . This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn leads to prolonged serotonergic activity . The enhanced serotonergic neurotransmission is thought to be responsible for its antidepressant effects .

Biochemical Pathways

The primary biochemical pathway affected by Indalpine is the serotonergic pathway . By inhibiting the reuptake of serotonin, Indalpine affects the balance of serotonin in the brain . This can lead to downstream effects on mood, sleep, appetite, and other physiological processes that are regulated by serotonin .

Pharmacokinetics

Like other ssris, it is likely to be well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can affect the bioavailability of Indalpine, which in turn influences its therapeutic efficacy and potential for side effects .

Result of Action

The molecular effect of Indalpine is the inhibition of the serotonin transporter, leading to increased serotonin levels in the synaptic cleft . At the cellular level, this can lead to enhanced serotonergic neurotransmission, affecting various physiological processes regulated by serotonin . The overall result is an improvement in mood and a reduction in the symptoms of depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Indalpine. For example, individual differences in metabolism can affect the drug’s pharmacokinetics and thus its therapeutic efficacy . Additionally, certain environmental factors such as diet, concurrent medications, and overall health status can influence the body’s response to Indalpine .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(2-piperidin-4-ylethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12/h1-4,11-12,16-17H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADQVAVFGNTEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63845-42-1 (mono-hydrochloride) | |

| Record name | Indalpine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063758792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80213196 | |

| Record name | Indalpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indalpine | |

CAS RN |

63758-79-2 | |

| Record name | Indalpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63758-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indalpine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063758792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indalpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indalpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indalpine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDALPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35562QSVT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Indalpine?

A1: Indalpine exerts its primary pharmacological effect by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) at the neuronal synapse. [, , ] This inhibition leads to an increased concentration of 5-HT in the synaptic cleft, enhancing serotonergic neurotransmission. [, ]

Q2: How does Indalpine's binding to the serotonin transporter differ from other SSRIs like Imipramine?

A2: While both Indalpine and Imipramine block the serotonin transporter, they exhibit different binding characteristics. Research suggests that Indalpine binds to the 5-HT uptake recognition site differently than Imipramine-like compounds. [] Notably, Indalpine binding displays sodium ion (Na+) and chloride ion (Cl-) dependency and is competitively inhibited by 5-HT itself. [, ]

Q3: What downstream effects are observed following Indalpine-induced serotonin reuptake inhibition?

A3: Enhanced serotonergic neurotransmission due to Indalpine administration leads to various downstream effects, including modulation of mood, sleep, appetite, and pain perception. [, , , ] Preclinical studies have demonstrated its potential antidepressant and anxiolytic effects. [, , , ]

Q4: What is the molecular formula and molecular weight of Indalpine?

A4: Indalpine has a molecular formula of C15H20N2 and a molecular weight of 228.33 g/mol.

Q5: Is there any spectroscopic data available for Indalpine?

A5: While the provided research excerpts do not delve into detailed spectroscopic characterization, various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed to elucidate its structural features.

Q6: What is the pharmacokinetic profile of Indalpine?

A6: Following oral administration, Indalpine is absorbed relatively rapidly, achieving peak plasma concentrations within approximately 2 hours. [] The drug exhibits a mean elimination half-life of around 10 hours. [] It undergoes metabolism, primarily resulting in the formation of 4-[2-(3-indolyl)ethyl]-2-piperidinone. []

Q7: Has Indalpine's efficacy been demonstrated in preclinical models of depression?

A7: Yes, studies employing the "learned helplessness" paradigm in rats, a widely recognized model for depression, have demonstrated Indalpine's ability to reverse helpless behavior. [] This effect is antagonized by benzodiazepines like Diazepam and Lorazepam, suggesting potential pharmacodynamic interactions between these drug classes. []

Q8: Are there any reported drug-drug interactions associated with Indalpine?

A8: Co-administration of Indalpine with benzodiazepines, such as Diazepam and Lorazepam, has been shown to attenuate its antidepressant-like effects in preclinical models. [] This highlights the potential for pharmacodynamic interactions between these drug classes, potentially stemming from their opposing influences on serotonergic and GABAergic neurotransmission. []

Q9: What is known about the safety and toxicity profile of Indalpine?

A9: While Indalpine generally demonstrates a favorable safety profile compared to tricyclic antidepressants, some adverse effects have been reported. These include gastrointestinal disturbances, insomnia, and potential for liver toxicity. [, , ]

Q10: Has Indalpine demonstrated any hepatotoxic effects?

A10: Case reports have linked Indalpine administration to instances of hepatitis and pancreatitis. [, ] This underscores the importance of monitoring liver function parameters during Indalpine therapy.

Q11: What analytical techniques are employed to quantify Indalpine and its metabolites?

A12: High-performance liquid chromatography (HPLC) coupled with fluorometric detection has been successfully utilized to measure plasma and urine concentrations of Indalpine and its major metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone. [] This sensitive analytical method enables researchers to study the drug's pharmacokinetic profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。